1-[(2-Bromophenyl)methylsulfonyl]pyrrolidine
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Overview
Description
1-[(2-Bromophenyl)methylsulfonyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-bromophenylmethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methylsulfonyl]pyrrolidine typically involves the reaction of 2-bromobenzyl chloride with pyrrolidine in the presence of a base, followed by oxidation to introduce the sulfonyl group. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Oxidizing Agent: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methylsulfonyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The sulfonyl group can be further oxidized to sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrrolidine ring.
Common Reagents and Conditions
Substitution: Sodium azide, thiourea, or primary amines in polar solvents like DMF.
Oxidation: Potassium permanganate or m-CPBA in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.
Major Products
Substitution: Formation of azido, thiol, or amine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of desulfonylated pyrrolidine derivatives.
Scientific Research Applications
1-[(2-Bromophenyl)methylsulfonyl]pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methylsulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidine
- 1-[(2-Fluorophenyl)methylsulfonyl]pyrrolidine
- 1-[(2-Methylphenyl)methylsulfonyl]pyrrolidine
Uniqueness
1-[(2-Bromophenyl)methylsulfonyl]pyrrolidine is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs. This makes it a valuable compound for specific applications where enhanced reactivity is desired.
Properties
IUPAC Name |
1-[(2-bromophenyl)methylsulfonyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-11-6-2-1-5-10(11)9-16(14,15)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRKXDAEYOUFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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